

# A Technical Guide to Fmoc-Ile-OH: Properties, Synthesis, and Application

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## Compound of Interest

Compound Name: *Fmoc-Ile-OH*

Cat. No.: *B557448*

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This technical guide provides a comprehensive overview of N $\alpha$ -Fmoc-L-isoleucine (**Fmoc-Ile-OH**), a critical building block in solid-phase peptide synthesis (SPPS). This document details its physicochemical properties, provides a detailed protocol for its use in peptide synthesis, and illustrates the synthesis workflow.

## Core Properties of Fmoc-Ile-OH

**Fmoc-Ile-OH** is an N-terminally protected form of the amino acid L-isoleucine. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that is stable under acidic conditions, making it ideal for orthogonal peptide synthesis strategies.

Property	Value
Molecular Formula	C21H23NO4[1]
Molecular Weight	353.41 g/mol [1][2]
Appearance	White to off-white, fine crystalline powder[1][2]
CAS Number	71989-23-6[1][2]
Melting Point	145-147 °C[1]
Solubility	Soluble in DMF and methanol[1][2]
Storage Temperature	2-8°C[1]

## Experimental Protocol: Incorporation of Fmoc-Ile-OH in Solid-Phase Peptide Synthesis

This protocol outlines the manual steps for the coupling of **Fmoc-Ile-OH** onto a solid support resin during Fmoc-based solid-phase peptide synthesis.

Materials:

- Fmoc-protected amino acid-loaded resin
- **Fmoc-Ile-OH**
- Coupling reagents (e.g., HBTU, HATU, DIC)
- Base (e.g., DIPEA, NMM)
- 20% (v/v) piperidine in DMF
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Reaction vessel

- Shaker

Procedure:

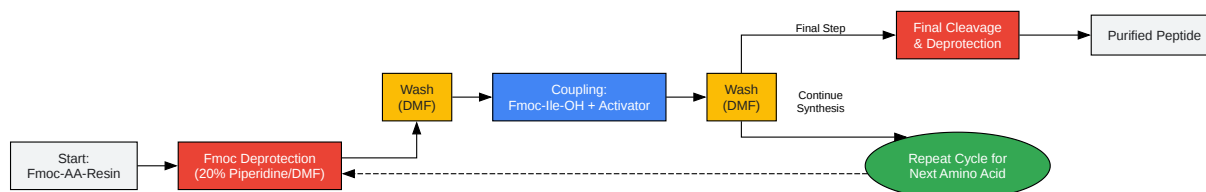
- Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
- Fmoc Deprotection:
  - Drain the DMF from the swollen resin.
  - Add a solution of 20% piperidine in DMF to the resin.
  - Agitate the mixture for 3-5 minutes at room temperature.
  - Drain the solution.
  - Repeat the piperidine treatment for an additional 15-20 minutes.
  - Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
- Amino Acid Activation and Coupling:
  - In a separate vial, dissolve **Fmoc-Ile-OH** (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
  - Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
  - Add the activated **Fmoc-Ile-OH** solution to the deprotected resin.
  - Agitate the mixture at room temperature for 1-2 hours.
- Washing:
  - Drain the coupling solution.
  - Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

- A final wash with DCM can be performed before proceeding to the next deprotection cycle.
- Monitoring the Coupling Reaction (Optional):
  - The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

## Fmoc Solid-Phase Peptide Synthesis (SPPS)

### Workflow

The following diagram illustrates the cyclical process of extending a peptide chain on a solid support using Fmoc chemistry, including the incorporation of **Fmoc-Ile-OH**.



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Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis.

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## References

- 1. [chem.uci.edu](http://chem.uci.edu) [[chem.uci.edu](http://chem.uci.edu)]

- 2. academic.oup.com [academic.oup.com]
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